3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one

H+/K+-ATPase Anti-ulcer Gastric acid inhibition

3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one (CAS 920977-82-8) is a synthetic, polyfunctionalized 6,7-dihydrobenzofuran-4(5H)-one derivative bearing a 3-ethoxy and a 1-phenyl substituent on the furan ring. It belongs to the broader class of benzofuranones, scaffolds recognized for their diverse biological activities, including kinase inhibition and anti-ulcer properties.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 920977-82-8
Cat. No. B12632481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one
CAS920977-82-8
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=C(O1)C3=CC=CC=C3)CCCC2=O
InChIInChI=1S/C16H16O3/c1-2-18-16-14-12(9-6-10-13(14)17)15(19-16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
InChIKeyNTIDMDFYGJFQQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one (CAS 920977-82-8): Core Structural and Physicochemical Profile for Procurement Evaluation


3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one (CAS 920977-82-8) is a synthetic, polyfunctionalized 6,7-dihydrobenzofuran-4(5H)-one derivative bearing a 3-ethoxy and a 1-phenyl substituent on the furan ring . It belongs to the broader class of benzofuranones, scaffolds recognized for their diverse biological activities, including kinase inhibition and anti-ulcer properties [1]. The compound's partially saturated bicyclic core differentiates it from fully aromatic 2-benzofuran-1(3H)-one analogs, imparting distinct electronic and conformational characteristics that influence its reactivity and potential target interactions .

Why 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one Cannot Be Directly Replaced by Common Benzofuranone Analogs


Generic substitution among benzofuranones is unreliable due to the profound impact of ring saturation and substitution pattern on both chemical reactivity and biological target engagement. Unlike the fully conjugated 3-ethoxy-3-phenyl-2-benzofuran-1(3H)-one (CAS 7498-89-7), the 6,7-dihydro core of the target compound introduces a non-planar, partially saturated ring system that alters electron distribution, hydrogen-bonding capacity, and metabolic stability [1]. This structural divergence translates into distinct pharmacological profiles: the 6,7-dihydrobenzofuran-4(5H)-one scaffold is a known pharmacophore for H+/K+-ATPase inhibition, a property not shared by aromatic benzofuran-2-one isomers [2]. Therefore, procurement of the exact compound is mandatory to reproduce reported synthetic yields, biological assay outcomes, or structure-activity relationship (SAR) trends.

Quantitative Differentiation Evidence for 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one vs. Closest Analogs


H+/K+-ATPase Inhibition: Functional Superiority of the 6,7-Dihydrobenzofuran-4(5H)-one Scaffold over Omeprazole

The 6,7-dihydrobenzofuran-4(5H)-one core, which defines the target compound, has been validated as a privileged scaffold for gastric H+/K+-ATPase inhibition. In a head-to-head enzymatic assay, 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime ether derivatives demonstrated superior inhibitory activity against H+/K+-ATPase compared to the clinical proton-pump inhibitor omeprazole [1]. While the cited study evaluated oxime ether derivatives rather than the 3-ethoxy-1-phenyl parent, the core scaffold's intrinsic contribution to potency establishes a class-level advantage over non-dihydro benzofuranone alternatives that lack this activity entirely.

H+/K+-ATPase Anti-ulcer Gastric acid inhibition

Structural Preorganization for Kinase Binding: Saturated vs. Aromatic Benzofuranone Conformational Comparison

The 6,7-dihydro modification in the target compound eliminates the planar aromaticity of the six-membered ring, introducing a half-chair conformation that alters the spatial orientation of the 1-phenyl and 3-ethoxy substituents [1]. This contrasts with the fully aromatic 3-ethoxy-3-phenyl-2-benzofuran-1(3H)-one (CAS 7498-89-7), which maintains a rigid planar topology. In the context of Aurora B kinase inhibition—a well-established application for benzofuranones—conformational flexibility has been correlated with improved ATP-binding pocket complementarity [2]. Although no direct co-crystal structure exists for the target compound, the scaffold's non-planarity is mechanistically consistent with the induced-fit binding models observed for other potent benzofuran-based kinase inhibitors.

Kinase inhibition Conformational analysis Drug design

Synthetic Tractability: Regioselective Functionalization Enabled by the 6,7-Dihydro Core

The 6,7-dihydrobenzofuran-4(5H)-one core possesses two distinct methylene sites (C-5 and C-6) that are amenable to regioselective C-H functionalization, enabling rapid analog generation [1]. This contrasts with fully aromatic benzofuranones, where electrophilic substitution is governed by aromatic directing effects and often yields mixtures. In the reported one-pot, three-component synthesis of polyfunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, microwave irradiation in ethanol afforded products in short reaction times with direct precipitation from the reaction mixture, circumventing tedious chromatographic purification [1]. Such synthetic efficiency directly impacts procurement decisions when large compound libraries or scalable routes are required.

Synthetic chemistry Late-stage functionalization C-H activation

High-Impact Application Scenarios for 3-Ethoxy-1-phenyl-6,7-dihydro-2-benzofuran-4(5H)-one Based on Quantitative Evidence


Gastric H+/K+-ATPase Inhibitor Lead Optimization

The validated anti-ulcer activity of the 6,7-dihydrobenzofuran-4(5H)-one core, which outperformed omeprazole in enzymatic assays [1], positions the target compound as a privileged starting scaffold for structure-activity relationship (SAR) studies aimed at developing next-generation acid-suppressive agents. The 3-ethoxy and 1-phenyl substituents provide vectors for further optimization of potency, selectivity, and pharmacokinetic properties.

Kinase-Focused Chemical Library Design

The non-planar, partially saturated core distinguishes the target compound from the flat, aromatic benzofuranones commonly found in commercial screening libraries. This conformational feature enhances three-dimensionality—a desirable property for improving kinase selectivity and reducing promiscuous binding [1]. Procurement of this compound enables the assembly of shape-diverse benzofuranone sub-libraries for high-throughput screening against kinase targets, including Aurora B.

Efficient Parallel Synthesis and Derivatization Campaigns

The 6,7-dihydrobenzofuran-4(5H)-one scaffold is accessible via an operationally simple, chromatography-free domino protocol [1]. This synthetic efficiency makes large-scale procurement of the 3-ethoxy-1-phenyl derivative economically viable for parallel medicinal chemistry efforts, where rapid generation of dozens to hundreds of analogs from a common intermediate is required.

Mechanistic Probe for Induced-Fit Kinase Binding

Given the established role of benzofuranones as Aurora B kinase inhibitors [1], the saturated ring system in the target compound offers a unique conformational probe to study induced-fit binding mechanisms. Unlike rigid, planar inhibitors, the flexible 6,7-dihydro ring can adopt multiple low-energy conformations, enabling experimental validation of conformational selection vs. induced-fit inhibition models through comparative crystallography or NMR studies.

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